molecular formula C20H17ClN2OS2 B11656975 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B11656975
M. Wt: 400.9 g/mol
InChI Key: KIZMYOHRYJHAKC-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and chlorination, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C20H17ClN2OS2

Molecular Weight

400.9 g/mol

IUPAC Name

3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H17ClN2OS2/c1-10-3-5-12-14(9-22)20(26-15(12)7-10)23-19(24)18-17(21)13-6-4-11(2)8-16(13)25-18/h4,6,8,10H,3,5,7H2,1-2H3,(H,23,24)

InChI Key

KIZMYOHRYJHAKC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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